![molecular formula C21H16ClFN4O3 B2803401 2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 953245-18-6](/img/structure/B2803401.png)

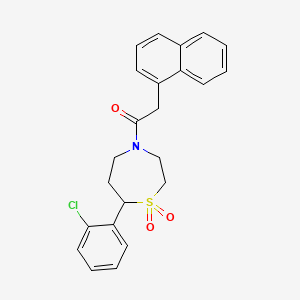

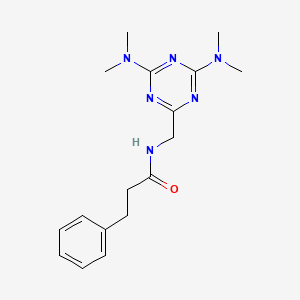

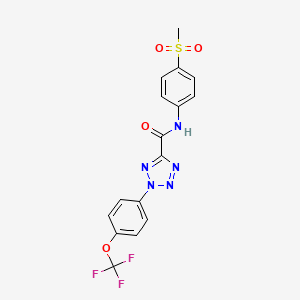

2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

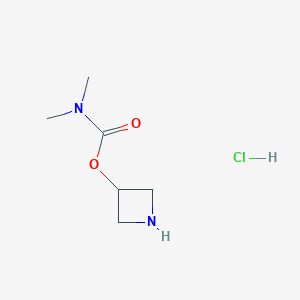

2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O3 and its molecular weight is 426.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Compounds for PET Imaging

Research on fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, such as those studied by Fookes et al. (2008), demonstrates high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared with central benzodiazepine receptors (CBRs). These compounds, including [18F]PBR compounds, have been synthesized with radiochemical yields suitable for PET imaging, indicating their potential for visualizing PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Anticancer Activity

A study by Al-Sanea et al. (2020) on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives showed anticancer activity against several cancer cell lines, highlighting the therapeutic potential of structurally similar compounds in oncology. One of the synthesized compounds exhibited cancer cell growth inhibition against eight cancer cell lines, suggesting a pathway for developing new anticancer agents (Al-Sanea et al., 2020).

Receptor Ligands for Neurodegenerative Disorders

El Kazzouli et al. (2011) designed and synthesized a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands. These compounds showed good affinities and selectivity for melatonin receptors, which could be beneficial in studying and treating neurodegenerative diseases (El Kazzouli et al., 2011).

Central Nervous System (CNS) Activity

Research into imidazo[1,2-b]pyridazines, as reported by Barlin et al. (1993), focuses on the synthesis of compounds with potential CNS activity. These studies involve the displacement of [3H]diazepam from rat brain membrane, indicating the relevance of such compounds in understanding CNS pharmacology (Barlin et al., 1993).

Ligand-Protein Interactions

The study of bioactive benzothiazolinone acetamide analogs for ligand-protein interactions and their potential in photovoltaic efficiency modeling suggests a multifaceted approach to the use of such compounds in both biological and materials science research (Mary et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondrial respiratory chain . It acts by inhibiting electron transport between cytochrome b and c1 , which are key components of the mitochondrial respiratory chain involved in energy production.

Mode of Action

The compound provides both protective and curative activity , affecting both the early phases of the fungal infection process (spore germination, germ tube growth, and leaf penetration) and mycelial growth . It is rapidly taken up into the wax layer of the leaf and is distributed evenly by acropetal transport in the leaf .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria, which is a crucial pathway for ATP production. By inhibiting electron transport, it disrupts energy production, leading to the death of the fungal cells .

Pharmacokinetics

The compound exhibits excellent leaf systemicity, meaning it is rapidly taken up and distributed within the leaf . Uptake via seeds and roots is lower

Result of Action

The compound shows a broad spectrum of activity against Ascomycete, Basidiomycete, Deuteromycete, and Oomycete fungi . It provides complete control of Septoria leaf spot disease, including Septoria glume blotch, and good control of rust diseases .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the timing of application is quite flexible as the compound is rapidly taken up and translocated into the leaf . Field trials have shown that a mixture of this compound and tebuconazole was effective in controlling ramulose .

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O3/c1-29-21-9-8-19-24-18(11-27(19)26-21)13-2-7-16(23)17(10-13)25-20(28)12-30-15-5-3-14(22)4-6-15/h2-11H,12H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDYWUFLFGIWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803329.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2803330.png)

![Methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2803333.png)

![7-Chloro-1-(3-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2803337.png)

![2-Chloro-N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]propanamide](/img/structure/B2803338.png)